molecular formula C5H11ClO4S B2978280 2,3-Dimethoxypropane-1-sulfonyl chloride CAS No. 1989671-19-3

2,3-Dimethoxypropane-1-sulfonyl chloride

Cat. No.: B2978280
CAS No.: 1989671-19-3
M. Wt: 202.65
InChI Key: NZRWKUFLBBONMX-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO4S and a molecular weight of 202.66 g/mol . It is commonly used in organic synthesis and biochemistry due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxypropane-1-sulfonyl chloride typically involves the reaction of 2,3-dimethoxypropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reaction .

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols yield sulfonate esters .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting reactions can lead to the formation of new covalent bonds, modifying the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxypropane-1-sulfonyl fluoride
  • 2,3-Dimethoxypropane-1-sulfonyl bromide
  • 2,3-Dimethoxypropane-1-sulfonyl iodide

Uniqueness

Compared to its analogs, 2,3-Dimethoxypropane-1-sulfonyl chloride is unique due to its specific reactivity and stability. The chloride group provides a balance between reactivity and ease of handling, making it a versatile reagent in various chemical reactions .

Properties

IUPAC Name

2,3-dimethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWKUFLBBONMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-19-3
Record name 2,3-dimethoxypropane-1-sulfonyl chloride
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